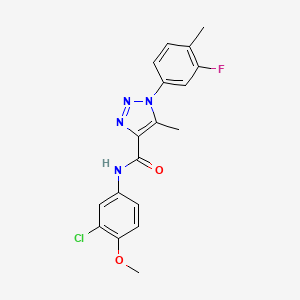
N-(3-chloro-4-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClFN4O2 and its molecular weight is 374.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its versatile biological properties. The molecular formula is C17H17ClF1N3O2, and it has a molecular weight of 348.8 g/mol. The structure includes various functional groups that contribute to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 348.8 g/mol |
| XLogP3-AA | 5.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of triazoles against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values often below 1 µg/mL . The presence of halogen substituents in the aromatic rings of triazoles has been associated with enhanced antibacterial potency.
Anticancer Potential
Triazole compounds have also been investigated for their anticancer properties. The compound has demonstrated the ability to modulate protein kinase activities, which are crucial in cancer cell proliferation and survival . In vitro studies have indicated that triazole derivatives can induce apoptosis in cancer cell lines, making them promising candidates for further development as anticancer agents.
Case Studies
- Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against Mycobacterium smegmatis. The results showed that compounds similar to this compound exhibited MIC values comparable to standard antibiotics like streptomycin .
- Anticancer Activity : A study conducted on various triazole derivatives revealed that certain modifications led to improved efficacy against human cancer cell lines. Notably, compounds with electron-withdrawing groups showed enhanced activity against cancer cells due to increased binding affinity to target proteins involved in cell cycle regulation .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Protein Kinase Inhibition : The compound may inhibit specific kinases involved in signal transduction pathways that regulate cell growth and survival.
- DNA Gyrase Interaction : Molecular docking studies suggest that this compound can bind effectively to DNA gyrase, an enzyme critical for bacterial DNA replication .
科学研究应用
Anticancer Activity
The triazole moiety has been extensively studied for its anticancer properties. Compounds containing the triazole ring system have shown promising results in inhibiting various cancer cell lines. Research indicates that N-(3-chloro-4-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can act as a potent inhibitor of specific kinases involved in cancer proliferation.
Case Study:
A study published in Molecules highlighted the synthesis of several triazole derivatives and their evaluation against cancer cell lines. The compounds exhibited IC50 values indicating effective inhibition of cell growth, demonstrating the potential of triazole derivatives in cancer therapy .
Antimicrobial Properties
Triazoles are recognized for their antimicrobial activities against a range of pathogens. The compound under discussion has been evaluated for its efficacy against various bacterial and fungal strains.
Research Findings:
A comprehensive review detailed the antimicrobial effects of triazole-containing compounds. It was found that modifications to the triazole ring could enhance activity against resistant strains of bacteria and fungi . The specific compound's structure allows it to interact effectively with microbial targets, leading to cell death.
Drug Metabolism and PXR Activation
This compound has been studied for its interaction with the Pregnane X Receptor (PXR), a critical regulator of drug metabolism.
Significance:
Research shows that compounds activating PXR can influence the metabolism of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity. Understanding these interactions is crucial for developing safer pharmaceuticals .
Synthesis and Structural Modifications
The synthesis of this compound involves various methodologies that allow for structural modifications to enhance biological activity. Techniques such as click chemistry have been employed to create diverse libraries of triazole derivatives.
Synthesis Overview:
The synthesis typically involves the reaction of appropriate azides with alkynes under copper-catalyzed conditions, yielding high yields of triazole products suitable for further biological evaluation .
Summary Table of Applications
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2/c1-10-4-6-13(9-15(10)20)24-11(2)17(22-23-24)18(25)21-12-5-7-16(26-3)14(19)8-12/h4-9H,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSHCEKEGSLIBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













